molecular formula C8H6Cl2N4 B2699560 N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 477851-94-8

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2699560
CAS No.: 477851-94-8
M. Wt: 229.06
InChI Key: MMBZIKRWEQGQBH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 2,4-dichlorophenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-dichlorophenyl hydrazine with a suitable triazole precursor. One common method is the cyclization of 2,4-dichlorophenyl hydrazine with formamide under acidic conditions to form the triazole ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine is unique due to its triazole ring structure, which imparts specific biological activities not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-2-7(6(10)3-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBZIKRWEQGQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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